
Ethyl 4-(4-fluorophenyl)benzoate
Overview
Description
Ethyl 4-(4-fluorophenyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid moiety, which is further substituted with a 4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(4-fluorophenyl)benzoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-(4-fluorophenyl)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Suzuki–Miyaura coupling reaction, where 4-bromo-4-fluorobenzene is coupled with ethyl 4-boronic acid benzoate in the presence of a palladium catalyst and a base such as potassium carbonate. This method is advantageous due to its mild reaction conditions and high yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-fluorophenyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The benzoate moiety can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of 4-(4-fluorophenyl)benzyl alcohol.
Oxidation: Formation of 4-(4-fluorophenyl)benzoic acid.
Scientific Research Applications
Organic Synthesis
Ethyl 4-(4-fluorophenyl)benzoate serves as a crucial intermediate in the synthesis of various organic compounds. Its utility arises from its ability to undergo various chemical transformations, including:
- Esterification : The compound can be synthesized through the esterification of 4-(4-fluorophenyl)benzoic acid with ethanol, typically using sulfuric acid as a catalyst.
- Suzuki–Miyaura Coupling : This method involves coupling 4-bromo-4-fluorobenzene with ethyl 4-boronic acid benzoate in the presence of a palladium catalyst, providing a high-yielding route under mild conditions.
Pharmaceutical Applications
This compound has shown potential as a precursor for pharmaceutical compounds, particularly those with anti-inflammatory, analgesic, or antimicrobial properties.
Case Study: Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity. For example, research indicated that certain synthesized derivatives showed effectiveness against both gram-positive and gram-negative bacteria, highlighting their potential in developing new antimicrobial agents .
Compound | Activity | Target Microorganisms |
---|---|---|
This compound derivative | Antibacterial | Staphylococcus aureus, Escherichia coli |
This compound derivative | Antifungal | Aspergillus flavus |
Material Science
In material science, this compound is utilized in the synthesis of polymers and advanced materials. Its unique chemical structure allows for the development of materials with tailored properties for specific applications.
Applications in Polymer Chemistry
The compound can be incorporated into polymer matrices to enhance mechanical properties or impart specific functionalities. Research has indicated that incorporating such compounds can improve thermal stability and chemical resistance of polymers.
Mechanism of Action
The mechanism of action of ethyl 4-(4-fluorophenyl)benzoate depends on its specific application. In organic synthesis, it acts as a building block that undergoes various chemical transformations. In pharmaceuticals, its mechanism may involve interaction with specific molecular targets such as enzymes or receptors, leading to desired biological effects. The exact pathways and targets would depend on the specific derivative or application being studied.
Comparison with Similar Compounds
Ethyl 4-(4-fluorophenyl)benzoate can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-fluorobenzoate: Lacks the additional phenyl ring, making it less complex.
Ethyl 4-(4-chlorophenyl)benzoate: Substitution of fluorine with chlorine, which may alter its reactivity and applications.
Biological Activity
Ethyl 4-(4-fluorophenyl)benzoate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
This compound is an ester with the molecular formula and a molecular weight of approximately 252.27 g/mol. The presence of the fluorine atom in the para position of the phenyl ring enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may lead to altered metabolic pathways. For instance, its interaction with phospholipase A2 suggests potential anti-inflammatory effects, as this enzyme is involved in the release of arachidonic acid, a precursor to pro-inflammatory mediators .
- Receptor Modulation : this compound may interact with various receptors, modulating their activity. This interaction can influence cellular signaling pathways, contributing to its pharmacological effects.
Anti-inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce the production of inflammatory cytokines in activated macrophages, suggesting potential applications in treating inflammatory diseases .
Anticancer Properties
The compound has also been investigated for its anticancer effects. Studies have reported that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The underlying mechanism appears to involve the activation of caspases and modulation of the mitochondrial pathway .
Antimicrobial Activity
This compound has shown promising antimicrobial activity against several bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential cellular processes .
Case Studies
- Inhibition of Phospholipase A2 : A study highlighted that this compound effectively inhibited lysosomal phospholipase A2 activity, resulting in decreased phospholipid accumulation in lysosomes. This finding suggests its potential use in treating conditions associated with phospholipidosis .
- Anticancer Activity : In a recent study involving various cancer cell lines, this compound demonstrated significant cytotoxicity, with IC50 values ranging from 10 to 30 µM. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.
- Antimicrobial Efficacy : A series of experiments showed that this compound exhibited minimum inhibitory concentrations (MICs) against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, indicating its broad-spectrum antimicrobial properties .
Comparative Analysis
Property | This compound | Similar Compounds |
---|---|---|
Molecular Weight | 252.27 g/mol | Varies (typically between 200-300 g/mol) |
Anti-inflammatory Activity | Yes | Some compounds like NSAIDs |
Anticancer Activity | Yes | Many chemotherapeutics |
Antimicrobial Activity | Yes | Varies widely |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 4-(4-fluorophenyl)benzoate, and how are intermediates validated?
- Methodology :
- Step 1 : React ethyl 4-aminobenzoate with tetramethylthiuram disulfide (DTMT) to form intermediates like ethyl 4-isothiocyanatobenzoate, followed by hydrazine hydrate treatment to yield derivatives .
- Step 2 : Use thin-layer chromatography (TLC) to monitor reaction progress. Confirm intermediate purity via -NMR, -NMR, and IR spectroscopy .
- Step 3 : For fluorophenyl incorporation, employ cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts and aryl halides. Optimize solvent (e.g., dioxane) and temperature (80–120°C) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Analyze -NMR (e.g., δ 8.74–8.26 ppm for aromatic protons) and -NMR (e.g., carbonyl signals at ~168 ppm) to confirm substitution patterns and ester functionality .
- Infrared Spectroscopy (IR) : Identify ester C=O stretches (~1720 cm) and fluorophenyl C-F vibrations (~1220 cm) .
- X-ray Crystallography : Use SHELX or ORTEP-III to resolve crystal structures and validate stereochemistry .
Q. How can researchers confirm the purity of synthesized this compound?
- Methodology :
- Chromatography : Perform flash column chromatography (e.g., 10–33% EtOAc/petroleum ether) for purification .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to quantify purity (>95%) .
- Melting Point Analysis : Compare experimental values (e.g., 120–122°C) with literature data to detect impurities .
Advanced Research Questions
Q. How can contradictory reactivity data for this compound derivatives be resolved experimentally?
- Case Study : shows ethyl 4-(dimethylamino) benzoate exhibits higher reactivity than 2-(dimethylamino) ethyl methacrylate in resin cements.
- Methodology :
- Controlled Variable Testing : Vary co-initiator concentrations (e.g., 1:1 vs. 1:2 CQ/amine ratios) and measure degree of conversion via FTIR .
- Kinetic Analysis : Use time-resolved spectroscopy to compare reaction rates under identical conditions (e.g., light intensity, temperature) .
- Statistical Validation : Apply ANOVA to assess significance of physical property differences (e.g., tensile strength, hardness) between derivatives .
Q. What computational strategies predict the reactivity of this compound in novel reactions?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Use software like Gaussian with B3LYP/6-31G(d) basis sets .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on fluorophenyl-π stacking and ester hydrolysis .
- Crystal Packing Analysis : Employ Mercury software to evaluate intermolecular interactions (e.g., halogen bonding) influencing stability .
Q. How can multi-step synthesis of this compound be optimized for higher yields?
- Methodology :
- Catalyst Screening : Test Bi(OTf) or Pd(PPh) for intramolecular amination or cross-coupling steps. Optimize loading (1–5 mol%) and solvent (e.g., THF vs. DMF) .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., de-esterified analogs) and adjust protecting groups (e.g., tert-butyl esters) .
- Scale-Up Protocols : Transition from batch to flow chemistry for improved heat/mass transfer in fluorophenyl incorporation steps .
Q. What experimental designs mitigate challenges in crystallizing this compound?
- Methodology :
- Solvent Selection : Screen solvent mixtures (e.g., ethanol/water) using polymorph prediction tools like Mercury .
- Temperature Gradients : Employ slow cooling (0.5°C/min) from saturated solutions to favor monoclinic over triclinic forms .
- Twinned Data Refinement : Use SHELXL for high-resolution data (d-spacing < 1.0 Å) to resolve overlapping peaks in twinned crystals .
Properties
IUPAC Name |
ethyl 4-(4-fluorophenyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-2-18-15(17)13-5-3-11(4-6-13)12-7-9-14(16)10-8-12/h3-10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIRSYFQTAWHGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00475310 | |
Record name | Ethyl 4'-fluoro[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00475310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10540-36-0 | |
Record name | Ethyl 4'-fluoro[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00475310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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